2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
Description
The compound 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one features a benzodiazole core linked via an ethanone moiety to a pyrrolidine ring substituted with a 2-methylpyrimidin-4-yloxy group.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-13-19-8-6-17(21-13)25-14-7-9-22(10-14)18(24)11-23-12-20-15-4-2-3-5-16(15)23/h2-6,8,12,14H,7,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDKCAGLTFRZQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article aims to consolidate available research findings regarding its biological activity, including its mechanism of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H18N4O2
- Molecular Weight : 298.33 g/mol
Research indicates that compounds with similar structural motifs exhibit various mechanisms of action, particularly through inhibition of protein interactions involved in cell cycle regulation and apoptosis. For instance, derivatives of benzodiazole have been shown to interact with bromodomain and extra-terminal (BET) proteins, which play crucial roles in transcriptional regulation.
Key Findings:
- Inhibition of BET Proteins : Compounds structurally related to the target compound have been identified as potent inhibitors of BET proteins, leading to cell cycle arrest and apoptosis in cancer cells .
- Apoptotic Pathways : The compound may induce apoptosis by downregulating c-Myc and other cell cycle-related proteins, thereby inhibiting tumor growth .
Biological Activity
The biological activity of this compound can be summarized in the following key areas:
Anticancer Activity
Several studies have highlighted the anticancer properties of benzodiazole derivatives:
- Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that the compound could significantly reduce cell viability at specific concentrations (IC50 values) .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MV4-11 | 12.5 | Induction of apoptosis via c-Myc downregulation |
| A549 | 15.0 | Cell cycle arrest at G0/G1 phase |
Antifibrotic Activity
Recent investigations into related compounds suggest potential antifibrotic effects:
- Collagen Synthesis Inhibition : Studies showed that certain derivatives could inhibit collagen synthesis in hepatic stellate cells, indicating possible applications in treating fibrotic diseases .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound exhibits favorable solubility profiles.
- Distribution : Preliminary studies suggest good tissue distribution.
- Metabolism : Metabolic pathways require further elucidation to understand the bioavailability and elimination.
Case Studies
A notable case study involved a series of benzodiazole derivatives where one particular derivative demonstrated significant antitumor efficacy in a mouse xenograft model. The study reported a reduction in tumor size and improved survival rates among treated groups compared to controls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzodiazole and Pyrrolidine Moieties
The target compound’s structural uniqueness lies in its 3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine substituent. Key analogs and their distinctions include:
Key Observations :
- Pyrimidinyloxy vs.
- Benzodiazole vs.
Physicochemical and Structural Properties
- Molecular Weight and Polarity: The pyrimidinyloxy group increases molecular weight (vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
